molecular formula C16H14 B167353 Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 16293-79-1

Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

Cat. No. B167353
CAS RN: 16293-79-1
M. Wt: 206.28 g/mol
InChI Key: WAOYYDRELAGSPG-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that belongs to the class of indene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is not fully understood. However, studies have shown that it interacts with specific cellular targets, including enzymes and receptors, to exert its biological effects. It has been shown to inhibit the activity of specific enzymes involved in tumor growth and inflammation. It has also been shown to bind to specific receptors in fungal cells, leading to their death.

Biochemical And Physiological Effects

Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines and chemokines. In addition, it has been shown to have antifungal effects by disrupting the cell membrane of fungal cells.

Advantages And Limitations For Lab Experiments

Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under specific storage conditions. It is also highly soluble in organic solvents, making it easy to handle in the lab. However, it also has some limitations, including its low aqueous solubility, which can limit its use in certain experiments. It is also sensitive to specific reaction conditions, which can affect its yield and purity.

Future Directions

There are several future directions for the study of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as materials science and agrochemicals.
In conclusion, Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that has shown significant potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in various fields of research.

Synthesis Methods

The synthesis of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a complex process that involves multiple steps. The most common method of synthesis is through the Diels-Alder reaction between indene and maleic anhydride. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired compound. Other methods of synthesis include the use of other dienophiles such as phthalic anhydride and maleimide.

Scientific Research Applications

Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, it has shown promising results as an antitumor agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In the field of agrochemicals, it has shown potential as a plant growth regulator and as a fungicide. In materials science, it has been studied for its potential use in the synthesis of liquid crystals and as a component in organic photovoltaic cells.

properties

CAS RN

16293-79-1

Product Name

Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

(4bS,9bS)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

InChI

InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2/t15-,16-/m1/s1

InChI Key

WAOYYDRELAGSPG-HZPDHXFCSA-N

Isomeric SMILES

C1[C@H]2[C@H](CC3=CC=CC=C23)C4=CC=CC=C41

SMILES

C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41

Canonical SMILES

C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41

Other CAS RN

16293-79-1

Origin of Product

United States

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